molecular formula C16H20N2O4 B13710172 2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide

2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide

Cat. No.: B13710172
M. Wt: 304.34 g/mol
InChI Key: DUFOXDZMCDWXAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindoline-1,3-dione derivatives, while reduction reactions may produce reduced forms with different functional groups .

Mechanism of Action

The mechanism of action of 2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopentyl-N-methoxy-N-methyl-1,3-dioxoisoindoline-5-carboxamide include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

The presence of the isopentyl, methoxy, and methyl groups in the molecule contributes to its unique properties and differentiates it from other isoindoline-1,3-dione derivatives .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C16H20N2O4/c1-10(2)7-8-18-15(20)12-6-5-11(9-13(12)16(18)21)14(19)17(3)22-4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

DUFOXDZMCDWXAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N(C)OC

Origin of Product

United States

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